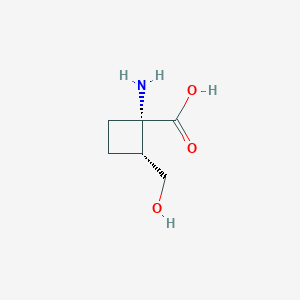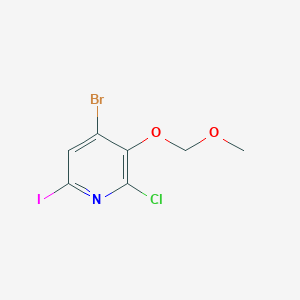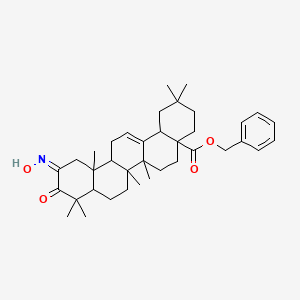![molecular formula C9H18N2 B12281762 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)-3-azabicyclo[311]heptan-6-amine is a compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be achieved through various methods. One notable method involves the conversion of bicyclo[1.1.1]pentan-1-amine to bicyclo[3.1.1]heptan-1-amines using imine photochemistry . This method is significant as it provides a way to create complex, sp3-rich primary amine building blocks. The reaction conditions typically involve the use of photochemical reactions to achieve the desired transformation.
Análisis De Reacciones Químicas
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties. The unique bicyclic structure of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine makes it a valuable compound for drug development and other biomedical research .
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be compared to other similar compounds, such as bicyclo[3.1.1]heptan-3-ol and bicyclo[3.1.1]heptan-1-amines . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The unique features of this compound, such as its specific amine group, make it distinct and valuable for various applications.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-propan-2-yl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C9H18N2/c1-6(2)11-4-7-3-8(5-11)9(7)10/h6-9H,3-5,10H2,1-2H3 |
Clave InChI |
OGAACZCNAIYNIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC2CC(C1)C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)
![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)
